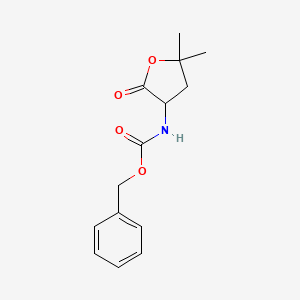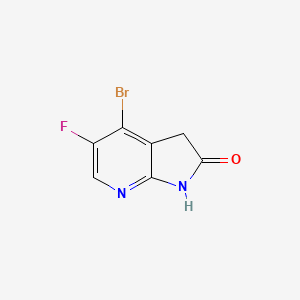
4-Bromo-5-fluoro-7-aza-2-oxindole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Efficient Construction of Aza-Spirocycloheptane Oxindole Scaffold
Research by Gu Zhan et al. (2015) demonstrated the construction of aza-spirocycloheptane oxindole scaffolds through a novel [4 + 3] cycloaddition reaction. This reaction involves bromo-substituted Morita-Baylis-Hillman adducts of isatins, showcasing the utility of bromo- and fluoro-substituted oxindoles in synthesizing complex organic frameworks.
Conjugated Chromophoric Molecule Synthesis
Rupashri K. Kadu (2021) reported the synthesis of conjugated chromophoric molecules that possess aza stilbenes and oxindole frameworks. This synthesis was achieved under catalyst-free conditions, indicating the potential of bromo- and fluoro-substituted oxindoles in developing chromophoric frameworks with applications in material science and organic electronics (Kadu, 2021).
Synthesis of Heterocycles with Antimicrobial and Antiproliferative Activities
A study by B. Narayana et al. (2009) explored the synthesis and evaluation of heterocycles derived from nitro and fluoro/bromoindole carbohydrazides for antimicrobial, antiinflammatory, and antiproliferative activities. This research highlights the medicinal chemistry applications of fluoro- and bromo-substituted oxindoles, particularly in the development of new therapeutic agents (Narayana et al., 2009).
Controlled Synthesis of Oxindole Derivatives
K. A. P. Lingam et al. (2017) achieved the stereoselective synthesis of oxindole-appended 1-aza-1,3-butadienes, highlighting the role of bromo-substituted compounds in facilitating controlled organic reactions. This study is significant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lingam et al., 2017).
Copper-Salt-Promoted Carbocyclization Reactions
Research by Che-Ping Chuang et al. (2016) developed a synthetic method for oxindoles and α-arylacylamides bearing an all-carbon quaternary stereocenter. This method employs α-bromo-N-arylacylamides, demonstrating the utility of bromo-substituted compounds in promoting carbocyclization reactions (Chuang et al., 2016).
Intramolecular Copper-Catalyzed Amidation
An efficient synthesis of 4-bromo-N-substituted oxindoles was reported by A. V. D. Hoogenband et al. (2007), using a mild intramolecular copper-catalyzed amidation reaction. This study underscores the versatility of bromo-substituted oxindoles in organic synthesis, especially in generating compounds with significant biological activity (Hoogenband et al., 2007).
Propiedades
IUPAC Name |
4-bromo-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRREXTUKNJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-7-aza-2-oxindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



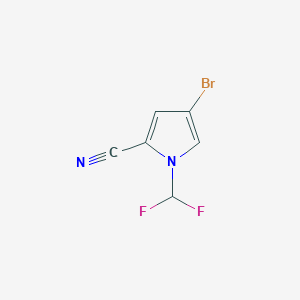
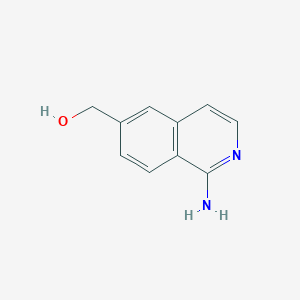
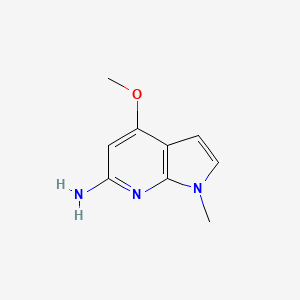
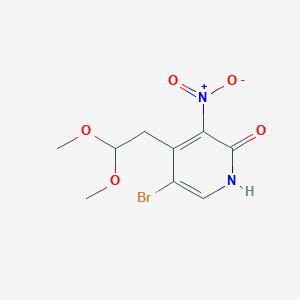
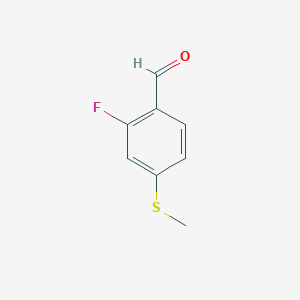
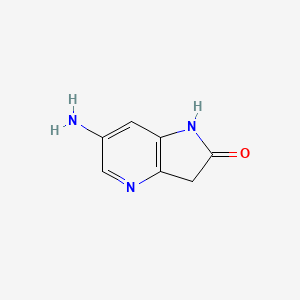
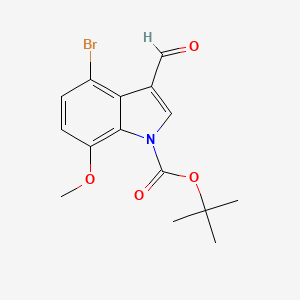
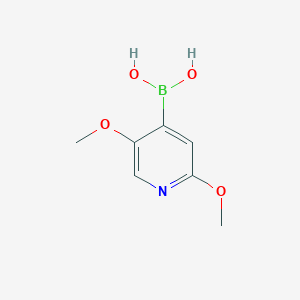
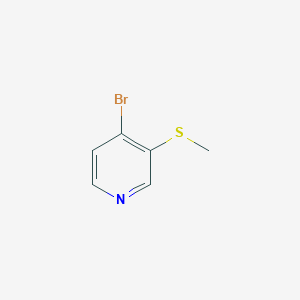
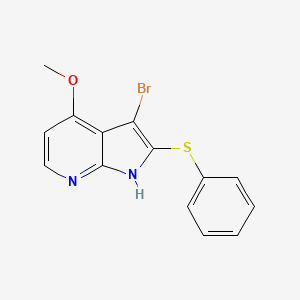
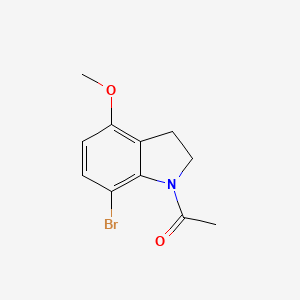
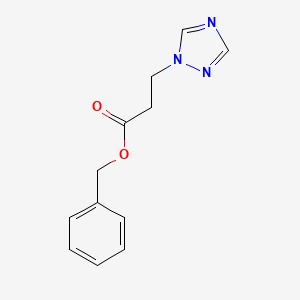
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
